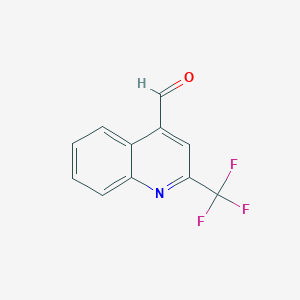

2-(Trifluoromethyl)quinoline-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORNOUOCXCQZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456646 | |

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78946-17-5 | |

| Record name | 2-(trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS 78946-17-5)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted properties of 2-(Trifluoromethyl)quinoline-4-carbaldehyde. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, where explicit data is unavailable, information from structurally related compounds is provided for comparative purposes and should be interpreted with caution.

Core Physicochemical and Spectroscopic Properties

This compound is a fluorinated heterocyclic compound belonging to the quinoline class. The presence of the trifluoromethyl group at the 2-position and a carbaldehyde group at the 4-position suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS 78946-17-5) | 2-(Trifluoromethyl)quinoline (CAS 347-42-2) | Quinoline-4-carbaldehyde (CAS 4363-93-3) |

| Molecular Formula | C₁₁H₆F₃NO[1] | C₁₀H₆F₃N | C₁₀H₇NO |

| Molecular Weight | 225.17 g/mol [1] | 197.16 g/mol | 157.17 g/mol |

| Appearance | Not specified | Solid | Solid |

| Melting Point | Not experimentally determined | 58-62 °C[2] | 45-52 °C[3] |

| Boiling Point | 288.6 ± 35.0 °C (Predicted) | Not specified | 314.3 °C at 760 mmHg |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) | Not specified | Not specified |

| pKa | -1.82 ± 0.50 (Predicted) | Not specified | Not specified |

| Storage | Inert atmosphere, 2-8°C | Not specified | 4°C, stored under nitrogen |

Spectroscopic Data Summary:

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet |

| Aromatic (Quinoline Ring) | 7.5 - 9.0 | Multiplets |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Trifluoromethyl (CF₃) | 120 - 125 (Quartet, ¹JCF ≈ 275 Hz) |

| Aromatic (Quinoline Ring) | 115 - 155 |

Table 4: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| Trifluoromethyl (-CF₃) | -60 to -70 | Singlet |

Table 5: Predicted Mass Spectrometry Fragmentation

| Ion | Description |

| [M]+• | Molecular Ion |

| [M-H]• | Loss of a hydrogen radical |

| [M-CHO]• | Loss of the formyl group |

| [M-CF₃]• | Loss of the trifluoromethyl group |

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, general synthetic strategies for quinoline carbaldehydes can be adapted.

Experimental Protocol: General Synthesis of Quinoline-4-carbaldehydes (Illustrative)

A common approach involves the oxidation of the corresponding 4-methylquinoline. The Vilsmeier-Haack reaction is another established method for the formylation of activated aromatic rings and could potentially be applied to a suitable quinoline precursor.

Workflow for a Hypothetical Synthesis:

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Applications

The biological activities of this compound have not been specifically reported. However, the quinoline scaffold is a well-known pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications.

Potential Biological Activities (Inferred from Related Compounds):

-

Antimicrobial and Antifungal Activity: Quinoline derivatives are known to exhibit potent activity against various bacterial and fungal strains. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

-

Anticancer Activity: Many quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as topoisomerases or kinases.

-

Antimalarial Activity: The quinoline ring is the core structure of several important antimalarial drugs, including chloroquine and mefloquine.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationship for Drug Discovery Application:

Caption: A logical workflow for the potential application in drug discovery.

References

A Comprehensive Technical Guide to 2-(Trifluoromethyl)quinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of 2-(trifluoromethyl)quinoline-4-carbaldehyde. The information is intended to support research and development efforts in medicinal chemistry and materials science, where quinoline derivatives are of significant interest.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing metabolic stability and lipophilicity.[1]

All quantitative data for the compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 78946-17-5 | [2][3] |

| Molecular Formula | C₁₁H₆F₃NO | [2][3] |

| Molecular Weight | 225.17 g/mol | [2] |

| Predicted Boiling Point | 288.6 ± 35.0 °C | [4] |

| Predicted Density | 1.390 ± 0.06 g/cm³ | [4] |

| Predicted pKa | -1.82 ± 0.50 | [4] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [4][5] |

Synthesis and Reactivity

The synthesis of 2-(trifluoromethyl)quinoline derivatives often involves multi-step procedures. A common approach is the cyclization of anilines with trifluoroacetoacetate.[6] The presence of the aldehyde group at the 4-position makes this compound a versatile intermediate for further chemical modifications.[7] It can undergo reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines (Schiff bases).[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. 78946-17-5|this compound|BLD Pharm [bldpharm.com]

- 3. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 121660-37-5 CAS MSDS (2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Quinoline-4-carbaldehyde | 4363-93-3 [smolecule.com]

- 8. chemijournal.com [chemijournal.com]

In-Depth Technical Guide: Molecular Structure and Conformation of 2-(Trifluoromethyl)quinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2-(Trifluoromethyl)quinoline-4-carbaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this guide leverages analogous structural information from related quinoline derivatives and outlines robust computational and experimental methodologies for its comprehensive characterization.

Molecular Structure

The molecular structure of this compound consists of a quinoline bicyclic heteroaromatic system substituted with a trifluoromethyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The fundamental framework is the planar quinoline ring, a fusion of a benzene ring and a pyridine ring. The presence of the electron-withdrawing trifluoromethyl and carbaldehyde groups is expected to significantly influence the electronic properties and reactivity of the quinoline core.

While a specific crystal structure for this compound is not publicly available, the fundamental geometry can be inferred from the structures of related quinoline compounds. The quinoline ring system is predominantly planar. The bond lengths and angles within the quinoline core are anticipated to be consistent with those of other substituted quinolines, with minor deviations induced by the electronic effects of the substituents.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the single bond connecting the carbaldehyde group to the quinoline ring (C4-C_aldehyde). This rotation gives rise to two principal planar conformers, often referred to as rotational isomers or rotamers.

Computational studies on the closely related molecule, quinoline-4-carbaldehyde (Q4C), have shown the existence of two stable conformers.[1] These conformers are distinguished by the orientation of the carbonyl oxygen of the aldehyde group relative to the nitrogen atom of the quinoline ring.

-

Conformer I (O-trans): The carbonyl oxygen is oriented away from the quinoline nitrogen.

-

Conformer II (O-cis): The carbonyl oxygen is oriented towards the quinoline nitrogen.

For quinoline-4-carbaldehyde, theoretical calculations have indicated that the O-cis conformer is the more stable of the two.[1] This preference is attributed to favorable electrostatic interactions or weak hydrogen bonding between the carbonyl oxygen and the hydrogen atom at the 5-position of the quinoline ring. It is highly probable that this compound exhibits similar conformational behavior. The bulky and electron-withdrawing trifluoromethyl group at the 2-position may exert some influence on the rotational barrier and the relative stabilities of the conformers, but the fundamental O-cis and O-trans conformations are expected to be the dominant low-energy states.

Predicted Conformational Data

The following table summarizes the predicted conformational data for this compound, based on the analogy with quinoline-4-carbaldehyde. It is important to note that these are estimated values and would require specific computational or experimental verification for this particular molecule.

| Conformer | Dihedral Angle (N1-C4-C_ald-O) | Relative Energy (kcal/mol) | Predicted Stability |

| O-cis | ~0° | 0.0 | More Stable |

| O-trans | ~180° | > 0.0 | Less Stable |

Experimental Protocols

Synthesis and Characterization

A plausible synthetic route to this compound would involve the oxidation of the corresponding alcohol, 2-(Trifluoromethyl)quinoline-4-methanol. Standard characterization techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the chemical environment of the hydrogen atoms, including the characteristic aldehyde proton signal (typically in the 9-10 ppm range) and the aromatic protons of the quinoline ring.

-

¹³C NMR: Would show signals for all carbon atoms, including the carbonyl carbon of the aldehyde (typically in the 190-200 ppm range) and the carbons of the quinoline and trifluoromethyl groups.

-

¹⁹F NMR: Would exhibit a characteristic signal for the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aldehyde group.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Conformational Study via Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method to investigate the conformational landscape of molecules.

Methodology:

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Conformational Search: Perform a systematic scan of the potential energy surface by rotating the dihedral angle of the C4-C_aldehyde bond in small increments (e.g., 10-15 degrees).

-

Geometry Optimization: For each starting geometry, perform a full geometry optimization to find the nearest local energy minimum. A common functional and basis set combination for such calculations is B3LYP/6-311++G(d,p).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Relative Energy Calculation: Determine the relative energies of the identified conformers to predict their relative populations at a given temperature.

-

Transition State Search: To determine the rotational barrier between the conformers, a transition state search can be performed.

Visualizations

Caption: Workflow for the computational conformational analysis of this compound.

This technical guide provides a foundational understanding of the molecular structure and conformational preferences of this compound. Further experimental and computational studies are encouraged to precisely determine its structural parameters and to explore its potential applications in drug design and materials science.

References

solubility of 2-(trifluoromethyl)quinoline-4-carbaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of 2-(Trifluoromethyl)quinoline-4-carbaldehyde in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a complex heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility is a critical parameter for synthesis, purification, formulation, and biological screening. This guide discusses the anticipated solubility characteristics of this compound in organic solvents based on its structural features, outlines general factors influencing the solubility of quinoline derivatives, and provides a detailed, generalized protocol for its experimental determination.

Physicochemical Profile and Solubility Prediction

The solubility of this compound is dictated by the interplay of its three main structural components: the quinoline core, the trifluoromethyl group, and the carbaldehyde group.

-

Quinoline Core: The bicyclic aromatic quinoline system is predominantly hydrophobic and nonpolar, suggesting good solubility in many organic solvents[1].

-

Trifluoromethyl (CF3) Group: The highly electronegative fluorine atoms in the CF3 group make it a strong electron-withdrawing group. This substituent is known to significantly increase a molecule's lipophilicity (fat or oil solubility)[2].

-

Carbaldehyde (-CHO) Group: The aldehyde group is polar and can act as a hydrogen bond acceptor. This feature may impart some solubility in polar organic solvents.

Prediction: Based on these features, this compound is predicted to have low aqueous solubility but favorable solubility in a range of common organic solvents. The high lipophilicity conferred by the CF3 group suggests good solubility in nonpolar solvents, while the aromatic system and aldehyde group suggest solubility in polar aprotic and protic solvents.

Factors Influencing Solubility

The solubility of quinoline derivatives is a multifactorial property. Key considerations for optimizing solubility are presented below.

| Factor | Influence on Solubility of Quinoline Derivatives |

| Solvent Polarity | Quinoline derivatives generally exhibit good solubility in various organic solvents, from polar to non-polar, due to their aromatic nature[3]. Polar organic solvents like ethanol and methanol are often effective[4]. |

| Temperature | In most cases, the solubility of solid organic compounds increases with rising temperature, as the dissolution process is often endothermic[4][5]. |

| pH and pKa | The quinoline nitrogen is weakly basic. In acidic conditions (pH < pKa), the nitrogen can be protonated to form a cationic salt, which dramatically increases aqueous solubility[1][5][6]. While less impactful in organic solvents, the presence of acidic or basic excipients can influence solubility. |

| Crystal Lattice Energy | The energy required to overcome the intermolecular forces in the solid crystal lattice affects solubility. Stronger crystal packing leads to lower solubility[1]. Polymorphism, the existence of different crystal forms, can also lead to different solubility profiles. |

Experimental Determination of Solubility

Since specific data is unavailable, experimental determination is necessary. A generalized protocol for determining the thermodynamic equilibrium solubility of a compound like this compound is provided below.

Generalized Experimental Protocol

This protocol is based on the shake-flask method, a standard for measuring equilibrium solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a selected organic solvent (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide). The excess solid is crucial to ensure equilibrium with the dissolved state.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the samples at a constant temperature (e.g., 25 °C) using a shaker or rotator.

-

Allow sufficient time for the system to reach equilibrium (typically 24 to 48 hours is recommended to ensure the dissolution rate equals the precipitation rate)[3].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed[3].

-

Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates[3].

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the concentration of the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is effective for aromatic aldehydes[7].

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against known concentrations of the compound[3].

-

-

Calculation:

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

-

Visualized Workflows

The following diagrams illustrate the logical and experimental processes for solubility assessment.

Caption: A logical workflow for assessing compound solubility.

Caption: A generalized workflow for experimental solubility determination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-4-carbaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented, its importance is underscored by the broad and potent biological activities associated with the 2-(trifluoromethyl)quinoline scaffold. This document details plausible synthetic routes, physicochemical properties, and explores the potential biological significance of this molecule, drawing insights from the activities of structurally related compounds. Detailed experimental protocols, data tables, and diagrams are provided to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Introduction and Historical Context

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold found in a multitude of natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, and antifungal properties.[3][4][5][6]

The convergence of these two key structural motifs in 2-(trifluoromethyl)quinolines has led to the development of numerous compounds with significant therapeutic potential.[3][7] While the precise first synthesis of this compound (CAS Number: 78946-17-5) is not prominently documented in seminal literature, its utility as a synthetic intermediate is evident from its commercial availability and the rich chemistry of related quinoline aldehydes.[8][9] This guide aims to consolidate the available information and provide a detailed technical resource for this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 78946-17-5 | [8][9] |

| Molecular Formula | C₁₁H₆F₃NO | [8][9] |

| Molecular Weight | 225.17 g/mol | [8] |

| Appearance | Solid (form) | [10] |

| Purity | Typically ≥97% | [10] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Synthetic Methodologies

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A logical precursor for the synthesis is 2-(trifluoromethyl)quinoline. The formylation would then proceed via a Vilsmeier-Haack reaction.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Vilsmeier-Haack formylation of quinolines.[11]

Materials:

-

2-(Trifluoromethyl)quinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Formylation Reaction: Dissolve 2-(trifluoromethyl)quinoline (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization Data (Expected):

| Technique | Expected Result |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, and a characteristic aldehyde proton singlet around 10 ppm. |

| ¹³C NMR | Resonances for the quinoline carbons, the trifluoromethyl carbon (a quartet), and the aldehyde carbonyl carbon around 190 ppm. |

| IR | A strong carbonyl stretch for the aldehyde group around 1700 cm⁻¹. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 225.17. |

Potential Biological Activities and Applications

While specific biological studies on this compound are not widely published, the broader class of 2-(trifluoromethyl)quinoline derivatives has demonstrated a range of significant pharmacological properties.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of 2-(trifluoromethyl)quinoline derivatives against various phytopathogenic fungi.[4][7] For instance, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have shown excellent activity against Botrytis cinerea and Sclerotinia sclerotiorum.[7] The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell membrane, leading to increased permeability and cell content leakage.[7]

Anticancer Potential

The quinoline scaffold is a cornerstone in the development of anticancer agents.[5] The introduction of the trifluoromethyl group can enhance the anticancer efficacy of these compounds.[5] While direct studies on the target compound are lacking, its structural similarity to known kinase inhibitors and other anticancer agents suggests its potential as a precursor or a lead compound in oncology research.

Diagram of Potential Biological Relevance of the Quinoline Scaffold

Caption: General biological roles of the versatile quinoline scaffold.

Conclusion

This compound is a valuable synthetic intermediate with significant, yet largely untapped, potential in the fields of medicinal chemistry and materials science. While its own discovery and history are not well-defined, the robust biological activity of the 2-(trifluoromethyl)quinoline class of compounds provides a strong impetus for its further investigation. The synthetic protocols and compiled data in this guide are intended to facilitate future research into this promising molecule, encouraging its use in the development of novel therapeutic agents and functional materials. The exploration of its biological activities, particularly in the realms of antifungal and anticancer research, is a promising avenue for future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 78946-17-5|this compound|BLD Pharm [bldpharm.com]

- 9. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 10. inter-chem.pl [inter-chem.pl]

- 11. mdpi.com [mdpi.com]

The Biological Significance of the Trifluoromethyl Group in Quinolines: A Technical Guide

Introduction

The incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold is a pivotal strategy in modern medicinal chemistry. The unique electronic properties of the CF3 group significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has led to the development of potent therapeutic agents across a range of diseases, from infectious diseases to oncology. This technical guide provides an in-depth overview of the biological significance of the trifluoromethyl group in quinolines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a trifluoromethyl group into a quinoline molecule imparts several advantageous physicochemical properties that contribute to its biological significance.

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor in drug absorption and distribution.[2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450.[2] This often leads to a longer in vivo half-life for drugs containing this moiety.[3]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF3 group decreases the basicity (pKa) of the quinoline nitrogen. This can influence the molecule's solubility, ionization state at physiological pH, and interactions with biological targets.

-

Improved Binding Affinity: The CF3 group can engage in favorable interactions with biological targets, such as van der Waals forces and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | pKa (Predicted) | logP | Reference |

| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | [1] |

| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 2.55 | - | [1] |

| Mefloquine | 2,8-bis(CF3) | 178-179 | - | - | |

| Lenvatinib | 7-methoxy-4-(3-chloro-4-fluoroanilino)-6-ethoxycarbonyl-3-trifluoromethyl | 212-214 | - | - | |

| Tafenoquine | 8-amino-5-(2,6-dichloro-4-trifluoromethylphenoxy)-2,6-dimethyl | 148-150 | - | - |

Table 2: In Vitro Metabolic Stability of a Representative Compound in Liver Microsomes

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Human | 28.8 | 48.1 |

| Mouse | 12.0 | 115 |

| Rat | 7.14 | 194 |

Data for UNC10201652, a complex heterocyclic compound, is presented as a representative example of metabolic stability assessment.[4]

Biological Activities of Trifluoromethylated Quinolines

The trifluoromethyl group has been instrumental in the development of quinoline-based drugs with a wide range of biological activities.

Anticancer Activity

Lenvatinib is a prime example of a successful trifluoromethylated quinoline in oncology. It is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[5][6][7] By inhibiting these pathways, Lenvatinib potently suppresses tumor angiogenesis and proliferation.[7][8]

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking angiogenesis and tumor proliferation.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6a | MDA-MB-468 | 2.5-5 | [9] |

| 6b | MDA-MB-468 | 2.5-5 | [9] |

| 6d | MDA-MB-468 | 2.5-5 | [9] |

| 6f | MDA-MB-468 | 2.5-5 | [9] |

| 6c | MDA-MB-468 | 8.0 | [9] |

| 6c | MCF7 | 27.0 | [9] |

| 2a | HCT116 | <1 | [10] |

| 2a | HeLa | 0.14 | [10] |

| 2a | M14 | <1 | [10] |

| 2a | HT1080 | <1 | [10] |

| 2b | MCF-7 | 0.3 | [10] |

| 4c | HeLa | <10 | [10] |

| 4c | M14 | <10 | [10] |

| 4c | HT1080 | <10 | [10] |

Antimalarial Activity

Mefloquine and Tafenoquine are two critical antimalarial drugs featuring a trifluoromethylated quinoline core.

-

Mefloquine: This drug is a blood schizonticide that acts by inhibiting protein synthesis in the malaria parasite, Plasmodium falciparum.[11] It is believed to target the 80S ribosome of the parasite.[11]

Caption: Mefloquine inhibits protein synthesis in P. falciparum by targeting the 80S ribosome.

-

Tafenoquine: An 8-aminoquinoline, Tafenoquine is active against both the liver (including the dormant hypnozoite stage) and blood stages of P. vivax.[5][6] Its precise molecular target is not yet fully elucidated, but it is known to induce red blood cell shrinkage.[4][5]

Antimicrobial Activity

The trifluoromethyl group is also a key feature in some quinolone antibiotics. These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

| Organism | MIC90 (µg/mL) |

| Haemophilus influenzae | ≤0.06 |

| Moraxella catarrhalis | ≤0.06 |

| Neisseria spp. | ≤0.06 |

| Acinetobacter spp. | 0.03 |

| Stenotrophomonas maltophilia | 2 |

| Oxacillin-susceptible Staphylococcus aureus | Two- to eightfold more active than ciprofloxacin |

| Streptococcus spp. | ≤2 |

| Enterococcus faecium | 4 |

MIC90: Minimum inhibitory concentration for 90% of isolates.[12]

Anti-inflammatory and CNS Activities

The versatility of the trifluoromethylated quinoline scaffold extends to the treatment of inflammatory diseases and central nervous system (CNS) disorders.

-

Anti-inflammatory Activity: Certain quinoline and quinazoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[13][14][15]

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 9b | 21.1 - 254 | >50,000 | >237 | [13][14] |

| Best Quinazoline Inhibitor | 64 | >50,000 | >781 | [14] |

-

CNS Activity: The ability of trifluoromethylated quinolines to cross the blood-brain barrier has led to their investigation as ligands for CNS receptors, such as dopamine and serotonin receptors. This opens up possibilities for their use in treating neurological and psychiatric disorders.

| Compound Type | Receptor | Ligand | Ki (nM) | Reference |

| Aporphine Agonist | Dopamine D2 | [3H]MCL-536 | 0.16 (vs. NPA) | [16] |

| Phenylpiperazine Derivative | Dopamine D2 | Compound 6 | <0.3 | [17] |

| Tryptamine Analog | Serotonin 5-HT2A | [125I]DOI | - | [18] |

| Quinoline Derivative | Serotonin 5-HT4 | Compound 7h | <1 | [19] |

Experimental Protocols

Synthesis of Trifluoromethylated Quinolines (General Workflow)

The synthesis of trifluoromethylated quinolines often involves multi-step reactions. A common strategy is the construction of the quinoline ring from precursors already containing the trifluoromethyl group.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuvisan.com [nuvisan.com]

- 7. ijpras.com [ijpras.com]

- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | CoLab [colab.ws]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines – Oriental Journal of Chemistry [orientjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mttlab.eu [mttlab.eu]

- 19. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

The Aldehyde Group in Quinoline Systems: A Technical Guide to Reactivity and Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of this privileged heterocycle is paramount in the discovery of novel drug candidates. Among the various functional groups, the aldehyde group (-CHO) serves as a uniquely versatile synthetic handle due to its inherent reactivity. This technical guide provides an in-depth exploration of the key reactions of the aldehyde group within quinoline systems, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the strategic design and synthesis of novel quinoline derivatives.

Core Reactivity of the Quinoline Aldehyde

The chemistry of the aldehyde group is dominated by the electrophilicity of the carbonyl carbon. This reactivity allows for a wide range of transformations, primarily involving nucleophilic attack at the carbonyl carbon, oxidation to a carboxylic acid, or reduction to an alcohol. In the context of a quinoline system, the electronic properties of the quinoline ring can influence the reactivity of the aldehyde, though the fundamental reaction pathways remain consistent.

Key Synthetic Transformations

The following sections detail the most synthetically useful reactions of quinoline aldehydes, providing generalized protocols and representative data.

Condensation Reactions: Carbon-Carbon Bond Formation

Condensation reactions are fundamental for extending the carbon framework of a molecule. For quinoline aldehydes, the Knoevenagel and Wittig reactions are particularly powerful for creating α,β-unsaturated systems and alkenes, respectively.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[3][4] This reaction is exceptionally useful for synthesizing a diverse library of substituted alkenes from quinoline aldehydes.[5]

Table 1: Representative Knoevenagel Condensation of Quinoline Aldehydes

| Quinoline Aldehyde Substrate | Active Methylene Compound | Catalyst / Solvent | Conditions | Product | Reported Yield |

| 2-Methoxyquinoline-4-carbaldehyde | Malononitrile | Piperidine / Ethanol | Reflux, 1-8 hours | 2-(2-Methoxyquinolin-4-ylmethylene)malononitrile | Varies |

| 4-Chloroquinoline-6-carbaldehyde | Ethyl Cyanoacetate | Ammonium Acetate / Toluene | Reflux, 2-6 hours | Ethyl 2-cyano-3-(4-chloroquinolin-6-yl)acrylate | Varies |

| 2-Chloroquinoline-3-carbaldehyde | Barbituric Acid | Piperidine / Ethanol | Reflux, 3-5 hours | 5-(2-Chloroquinolin-3-ylmethylene)pyrimidine-2,4,6-trione | Varies |

Experimental Protocol: Knoevenagel Condensation of 2-Methoxyquinoline-4-carbaldehyde with Malononitrile [5]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxyquinoline-4-carbaldehyde (1.0 eq).

-

Reagent Addition: Add the chosen solvent (e.g., 15 mL of ethanol per gram of aldehyde) followed by the active methylene compound, malononitrile (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as 2-3 drops of piperidine.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) with continuous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and dry. If no precipitate forms, the product can be isolated by evaporating the solvent and purifying the residue via column chromatography on silica gel.

Caption: Generalized workflow for the Knoevenagel condensation.

The Wittig reaction is a cornerstone of organic synthesis, converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[6][7] This method is highly effective for introducing a double bond with good control over its location.

Table 2: Representative Wittig Olefination of Quinoline Aldehydes

| Quinoline Aldehyde Substrate | Wittig Reagent | Base / Solvent | Product |

| Quinoline-4-carbaldehyde | Methyltriphenylphosphonium bromide | n-BuLi / THF | 4-Vinylquinoline |

| Quinoline-2-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | None / Toluene | Ethyl 3-(quinolin-2-yl)acrylate |

| 8-Methylquinoline-2-carbaldehyde | Benzyltriphenylphosphonium chloride | NaH / DMF | 2-(8-Methylquinolin-2-yl)-1-phenylethene |

Experimental Protocol: Wittig Reaction for Alkene Synthesis [8]

-

Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.0 eq) dropwise. Allow the resulting mixture to stir at room temperature for 1 hour to form the ylide.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the quinoline aldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reduction of the Aldehyde Group

The aldehyde group is readily reduced to a primary alcohol. This transformation is crucial for introducing a hydroxymethyl group, which can serve as a site for further functionalization, such as ether or ester formation. Sodium borohydride (NaBH₄) is a common and mild reducing agent for this purpose.[9]

Table 3: Reduction of Quinoline Aldehydes to Primary Alcohols

| Quinoline Aldehyde Substrate | Reducing Agent | Solvent | Product | Reported Yield |

| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol | (Tetrazolo[1,5-a]quinolin-4-yl)methanol | High[9] |

| 6-Methylquinoline-2-carbaldehyde | H₂ (40 bar), Co@SiO₂ catalyst | Methanol | (6-Methylquinolin-2-yl)methanol | ~90%[10] |

| Quinoline-8-carbaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Quinolin-8-ylmethanol | High |

Experimental Protocol: Reduction using Sodium Borohydride [9]

-

Dissolution: Dissolve the quinoline aldehyde (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 to 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

-

Work-up: Carefully add acetone to quench the excess NaBH₄. Remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be further purified by recrystallization or column chromatography.

Oxidation to Carboxylic Acids

Oxidation of the aldehyde group provides a direct route to quinoline carboxylic acids, which are important pharmacophores and versatile intermediates for amide bond formation.[11][12] Strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can be employed.[13][14]

Table 4: Oxidation of Quinoline Aldehydes to Carboxylic Acids

| Quinoline Aldehyde Substrate | Oxidizing Agent | Conditions | Product |

| Quinoline-2-carbaldehyde | Potassium Permanganate (KMnO₄) | Acetone/Water, Reflux | Quinoline-2-carboxylic acid |

| 8-Methylquinoline-2-carbaldehyde | Selenium Dioxide (SeO₂) | Dioxane, Reflux | 8-Methylquinoline-2-carboxylic acid |

| Quinoline-4-carbaldehyde | Chromic Acid (Jones Reagent) | Acetone, 0 °C to RT | Quinoline-4-carboxylic acid |

Experimental Protocol: Oxidation using Potassium Permanganate

-

Setup: Dissolve the quinoline aldehyde (1.0 eq) in a mixture of acetone and water in a round-bottom flask.

-

Oxidant Addition: Add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise to the stirred solution. The reaction is exothermic and may require cooling.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1-3 hours until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 13. benchchem.com [benchchem.com]

- 14. biosynce.com [biosynce.com]

2-(Trifluoromethyl)quinoline-4-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a valuable heterocyclic building block in organic synthesis. The introduction of a trifluoromethyl group into the quinoline scaffold significantly modulates the electronic properties and metabolic stability of the resulting molecules, making this compound a highly attractive starting material for the synthesis of novel therapeutic agents and functional materials. This document details the synthesis, spectroscopic characterization, and synthetic applications of this compound, with a focus on its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig reactions, Knoevenagel condensations, and reductive aminations. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The CF3 group can improve metabolic stability, increase lipophilicity, and alter the electronic nature of the molecule, often leading to enhanced biological activity.

This compound emerges as a key synthetic intermediate, combining the privileged quinoline scaffold with the advantageous properties of the trifluoromethyl group. Its aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide aims to provide a detailed resource on the synthesis and application of this important building block.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and a related precursor, 4-methyl-2-(trifluoromethyl)quinoline, is provided in the tables below.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 78946-17-5 | C₁₁H₆F₃NO | 225.17 |

| 4-Methyl-2-(trifluoromethyl)quinoline | Not Available | C₁₁H₈F₃N | 211.19[4] |

Table 2: Spectroscopic Data for 4-Methyl-2-(trifluoromethyl)quinoline

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 8.12 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.78 (t, J=7.8 Hz, 1H), 7.58 (t, J=7.5 Hz, 1H), 7.45 (s, 1H), 2.72 (s, 3H) |

| ¹³C NMR | 157.5, 147.2, 130.3, 129.8, 129.6, 127.4, 124.5 (q, J=274 Hz), 123.9, 119.9, 119.5 (q, J=5 Hz), 18.9 |

| ¹⁹F NMR | -68.2 |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and commonly employed synthetic route involves the oxidation of the corresponding 4-methyl derivative, 4-methyl-2-(trifluoromethyl)quinoline.

Experimental Protocol: Oxidation of 4-Methyl-2-(trifluoromethyl)quinoline

This protocol is a general procedure and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent such as dioxane or acetic acid.

-

Reagent Addition: Add a slight excess of selenium dioxide (SeO₂, 1.1-1.5 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a versatile precursor for a variety of important organic transformations.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[5][6][7] The reaction of this compound with a phosphonium ylide can provide access to a range of vinyl-substituted quinolines.

This is a generalized procedure and the choice of base and solvent may vary depending on the ylide.

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration, to yield an α,β-unsaturated product.[8] This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups conjugated to a double bond.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol or toluene, add the active methylene compound (e.g., malononitrile, 1.1 eq.).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor its progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent. If the product does not precipitate, concentrate the solvent and purify the residue.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Table 3: Representative Knoevenagel Condensation Products and Expected Yields

| Active Methylene Compound | Product | Expected Yield (%) |

| Malononitrile | 2-((2-(Trifluoromethyl)quinolin-4-yl)methylene)malononitrile | 85-95 |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-(trifluoromethyl)quinolin-4-yl)acrylate | 80-90 |

| Diethyl Malonate | Diethyl 2-((2-(trifluoromethyl)quinolin-4-yl)methylene)malonate | 75-85 |

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on specific reaction conditions.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[9][10][11][12][13] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

-

Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of trifluoromethyl-substituted quinoline derivatives. Its aldehyde functionality allows for straightforward participation in fundamental organic reactions, providing access to complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a practical resource for chemists to facilitate the use of this important synthetic intermediate in their research endeavors. Further exploration of the reactivity of this compound is expected to uncover new synthetic methodologies and lead to the discovery of novel molecules with significant biological activities.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Theoretical Calculations on 2-(Trifluoromethyl)quinoline-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry aspects of 2-(trifluoromethyl)quinoline-4-carbaldehyde. Given the significant biological activities associated with quinoline derivatives, including their roles as potential anticancer, antifungal, and antimalarial agents, a detailed understanding of the structural and electronic properties of this specific fluorinated derivative is crucial for advancing drug discovery and development efforts.[1][2][3][4][5] This document outlines proposed theoretical calculations, predicted data, and relevant experimental protocols to facilitate further research on this compound.

Molecular Structure and Computational Methodology

The molecular structure of this compound is characterized by a quinoline core substituted with a highly electronegative trifluoromethyl group at the 2-position and a reactive carbaldehyde group at the 4-position. The presence of the trifluoromethyl group is known to significantly influence the electronic properties, lipophilicity, and metabolic stability of bioactive molecules.[2]

Computational Approach

Theoretical calculations are proposed to be performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, which are well-established for predicting the properties of organic molecules.[6] The B3LYP functional in combination with the 6-311++G(d,p) basis set is recommended for accurate geometry optimization and vibrational frequency calculations.[6]

Proposed Computational Workflow:

Caption: Proposed computational workflow for theoretical calculations.

Predicted Physicochemical and Spectroscopic Data

Based on theoretical calculations of the parent compound, quinoline-4-carbaldehyde, and other trifluoromethylated quinolines, the following data are predicted for this compound.[6]

Predicted Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₆F₃NO |

| Molecular Weight | 225.17 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 78946-17-5[7] |

Predicted FT-IR Vibrational Frequencies

The vibrational modes are predicted based on DFT calculations. The trifluoromethyl group will introduce characteristic strong absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds in the quinoline ring. |

| C=O stretch (aldehyde) | 1710 - 1690 | Characteristic stretching vibration of the carbonyl group. |

| C=N stretch (quinoline) | 1620 - 1580 | Stretching vibration of the C=N bond within the quinoline ring. |

| C=C stretch (aromatic) | 1600 - 1450 | Skeletal vibrations of the aromatic rings. |

| C-F stretch (CF₃) | 1350 - 1100 | Strong, characteristic asymmetric and symmetric stretching vibrations. |

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts are predicted in CDCl₃ solvent. The electron-withdrawing trifluoromethyl and carbaldehyde groups will significantly influence the electronic environment of the quinoline ring protons and carbons.[8][9]

¹H NMR:

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-aldehyde | 10.2 - 10.0 |

| H-3 | 8.5 - 8.3 |

| H-5 | 8.3 - 8.1 |

| H-8 | 8.2 - 8.0 |

| H-6, H-7 | 7.9 - 7.6 |

¹³C NMR:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 193 - 190 |

| C-2 (quartet due to C-F coupling) | 148 - 145 |

| C-4 | 140 - 138 |

| C-8a | 149 - 147 |

| C-4a | 129 - 127 |

| Aromatic Carbons | 135 - 120 |

| CF₃ (quartet) | 125 - 122 |

Predicted UV-Vis Absorption

The electronic transitions are predicted using Time-Dependent DFT (TD-DFT).

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π | 230 - 250 | Ethanol |

| n → π | 310 - 330 | Ethanol |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for the synthesis of 2-trifluoromethylquinolines and the subsequent oxidation to the carbaldehyde.[10][11]

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for the target molecule.

Detailed Protocol:

-

Cyclization: Aniline is reacted with ethyl trifluoroacetoacetate in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures (e.g., 150°C) to yield 2-(trifluoromethyl)quinolin-4-ol.[11]

-

Halogenation: The resulting quinolone is treated with a halogenating agent such as phosphoryl chloride (POCl₃) to produce 4-chloro-2-(trifluoromethyl)quinoline.

-

Oxidation: The 4-chloro derivative is then subjected to an appropriate oxidation reaction to convert the chloro group to a carbaldehyde. This may involve a multi-step process.

-

Purification: The final product is purified using column chromatography on silica gel.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum of the purified solid product would be recorded using an ATR accessory in the range of 4000-400 cm⁻¹.[9]

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as an internal standard.[8][9]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured in a suitable solvent like ethanol using a spectrophotometer.[9]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.[9]

Potential Biological Significance and Signaling Pathways

Quinoline derivatives exhibit a wide range of biological activities, often through the inhibition of key enzymes or interaction with cellular signaling pathways.[1][2][4] The introduction of a trifluoromethyl group can enhance these activities.[2]

Hypothesized Biological Interactions:

Caption: Generalized signaling pathway potentially affected.

It is hypothesized that this compound could potentially interact with targets such as protein kinases, topoisomerases, or microbial enzymes, thereby modulating signaling pathways involved in cell proliferation, survival, and microbial growth. Further experimental validation through molecular docking and in vitro assays would be required to elucidate the precise mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 78946-17-5|this compound|BLD Pharm [bldpharm.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde from 2-Amino-benzaldehyde

For Research Use Only

Abstract

This application note details a robust two-step synthetic protocol for the preparation of 2-(Trifluoromethyl)quinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the well-established Friedländer annulation of 2-amino-benzaldehyde with ethyl 4,4,4-trifluoroacetoacetate to yield the intermediate, ethyl 2-(trifluoromethyl)quinoline-4-carboxylate. Subsequent selective reduction of the ester functionality using Diisobutylaluminum Hydride (DIBAL-H) at low temperatures affords the target aldehyde. This method provides a clear and efficient pathway to the desired product, with protocols amenable to standard laboratory settings.

Introduction

Quinoline scaffolds are of significant interest to researchers in drug discovery due to their presence in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. The 4-carbaldehyde functionality serves as a versatile handle for further synthetic elaborations. This document provides a detailed experimental procedure for the synthesis of this compound, starting from readily available 2-amino-benzaldehyde.

Overall Reaction Scheme

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde via Friedländer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(trifluoromethyl)quinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the Friedländer annulation to construct the quinoline core, followed by the selective reduction of a nitrile functionality to the target aldehyde.

Introduction

The Friedländer synthesis is a classic and versatile method for the construction of quinoline and its derivatives.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically in the presence of an acid or base catalyst.[2] Quinolines bearing a trifluoromethyl group are of particular interest in drug discovery due to the unique properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability and binding affinity.

This protocol outlines the synthesis of this compound through the initial formation of 2-(trifluoromethyl)quinoline-4-carbonitrile from 2-amino-4-cyanobenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate. The subsequent reduction of the nitrile to the aldehyde is achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3][4]

Reaction Scheme

Caption: Overall synthetic workflow for this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference Method |

| 2-(Trifluoromethyl)quinoline-4-carbonitrile | C₁₁H₅F₃N₂ | 222.17 | 85-95 | Friedländer Synthesis |

| This compound | C₁₁H₆F₃NO | 225.17 | 70-85 | DIBAL-H Reduction |

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)quinoline-4-carbonitrile

This protocol describes the acid-catalyzed Friedländer condensation to form the quinoline-4-carbonitrile intermediate.

Materials:

-

2-Amino-4-cyanobenzaldehyde

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Glacial Acetic Acid (AcOH)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-cyanobenzaldehyde (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice and water, and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(trifluoromethyl)quinoline-4-carbonitrile.

-

Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Synthesis of this compound

This protocol details the reduction of the quinoline-4-carbonitrile intermediate to the target aldehyde using DIBAL-H.[5][6]

Materials:

-

2-(Trifluoromethyl)quinoline-4-carbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

-

Anhydrous toluene or dichloromethane (DCM)

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl

-

Ethyl acetate or DCM

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)quinoline-4-carbonitrile (1.0 equiv) in anhydrous toluene or DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution (1.1-1.2 equiv) dropwise via a syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

-

Allow the mixture to warm to room temperature.

-

Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours). Alternatively, cautiously add 1 M HCl to the quenched reaction mixture.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield this compound.

-

Characterize the final product using spectroscopic methods. For a similar compound, ethyl 2-(trifluoromethyl)quinoline-3-carboxylate, the following spectral data has been reported: ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H), 8.26 (d, J = 7.6 Hz, 1H), 7.97 (d, J = 8.2 Hz, 1H), 7.91(td, J = 8.2, 1.4 Hz, 1H), 7.75 (t, J = 7.6, 1.2 Hz, 1H), 4.48 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H); ¹³C NMR (101 MHz, CDCl₃): δ 165.6, 146.9, 144.7 (q, J = 35.2 Hz), 140.1, 132.4, 130.1, 129.6, 128.2, 127.5, 124.1, 121.1 (q, J = 275.6 Hz), 62.5, 14.0.[7]

Visualizations

Reaction Mechanism of Friedländer Synthesis

Caption: A simplified mechanism for the acid-catalyzed Friedländer synthesis.

Experimental Workflow for DIBAL-H Reduction

Caption: Step-by-step workflow for the DIBAL-H reduction of the nitrile intermediate.